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molecular formula C11H13BrN2 B8594726 5-Bromo-beta-methyl-1H-indole-3-ethanamine

5-Bromo-beta-methyl-1H-indole-3-ethanamine

Cat. No. B8594726
M. Wt: 253.14 g/mol
InChI Key: QWRRGIMAXAILJJ-UHFFFAOYSA-N
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Patent
US04636521

Procedure details

A solution of 5-bromo-3-(1-methyl-2-nitroethyl)-1H-indole (7.0 g) in dry tetrahydrofuran (100 ml) was added to a stirred suspension of lithium aluminium hydride (1.88 g) in dry tetrahydrofuran (50 ml) under a stream of nitrogen. The mixture was heated under reflux for 8 h, cooled in an ice bath and 2N sodium hydroxide solution (6 ml) was added cautiously. Filtration of the suspension through Hyflo and evaporation of the filtrate gave an amber oil which was chromatographed on kieselgel 60 eluted with methanol to give the title amine as a yellow gum (3.5 g) T.L.C. silica, methanol/ammonia (79:13) Rf 0.27.
Name
5-bromo-3-(1-methyl-2-nitroethyl)-1H-indole
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]([CH3:16])[CH2:12][N+:13]([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]([CH3:16])[CH2:12][NH2:13] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
5-bromo-3-(1-methyl-2-nitroethyl)-1H-indole
Quantity
7 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C(C[N+](=O)[O-])C
Name
Quantity
1.88 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
Filtration of the suspension
CUSTOM
Type
CUSTOM
Details
through Hyflo and evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
gave an amber oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on kieselgel 60
WASH
Type
WASH
Details
eluted with methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=CC1)C(CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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